molecular formula C8H7Cl2F B13565456 4-Chloro-2-fluoro-3-methylbenzyl chloride

4-Chloro-2-fluoro-3-methylbenzyl chloride

Cat. No.: B13565456
M. Wt: 193.04 g/mol
InChI Key: MHMVXFCXSWVKEG-UHFFFAOYSA-N
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Description

1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene typically involves the chlorination and fluorination of methylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a methylbenzene derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction may require catalysts such as iron(III) chloride or aluminum chloride to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene may involve large-scale chlorination and fluorination processes. These processes are carried out in reactors designed to handle the specific reaction conditions, including temperature, pressure, and the presence of catalysts. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to replace halogen atoms with hydroxyl groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the compound.

Major Products Formed

    Substitution: Products include hydroxylated derivatives or other substituted benzene compounds.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include simpler hydrocarbons with fewer halogen atoms.

Scientific Research Applications

1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: The compound may be explored for its potential pharmacological properties, including its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its halogen and methyl groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The presence of fluorine can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-4-(chloromethyl)benzene: Similar structure but lacks the fluorine atom.

    1-chloro-4-methylbenzene: Lacks both the chloromethyl and fluorine groups.

    1-fluoro-4-(chloromethyl)benzene: Similar structure but lacks the methyl group.

Uniqueness

1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Properties

Molecular Formula

C8H7Cl2F

Molecular Weight

193.04 g/mol

IUPAC Name

1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene

InChI

InChI=1S/C8H7Cl2F/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3

InChI Key

MHMVXFCXSWVKEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CCl)Cl

Origin of Product

United States

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